3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been used in the development of new drugs and show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with various biological targets, leading to their broad spectrum of activities . The presence of the 1,2,4-oxadiazole ring in the structure of this compound could contribute to its potential biological activities.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a variety of biological pathways due to their broad spectrum of activities . These pathways could potentially be affected by this compound, leading to its observed biological effects.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the 1,2,4-oxadiazole ring.
Introduction of the pyrazole ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling of the two rings: The final step involves coupling the 1,2,4-oxadiazole and pyrazole rings through a suitable linker, such as a carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated and scalable processes.
Chemical Reactions Analysis
3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1,2,4-oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar biological activities, but may differ in their specific substituents and overall structure.
Pyrazole derivatives: Compounds containing the pyrazole ring also show diverse biological activities and can be used in similar applications.
The uniqueness of this compound lies in its specific combination of the 1,2,4-oxadiazole and pyrazole rings, which may confer unique properties and activities compared to other compounds.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-9-18-14(23-20-9)8-17-15(22)13-7-12(19-21(13)2)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGCATBTVGSNTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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